molecular formula C15H14Cl2N2O4S B11047641 2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide

2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide

Cat. No.: B11047641
M. Wt: 389.3 g/mol
InChI Key: OOHCYWRUELSOKO-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chlorine atoms, a hydroxyl group, a sulfonyl group, and a benzamide moiety. Its chemical properties make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Sulfonylation: The amino groups are then reacted with sulfonyl chlorides to introduce the sulfonyl group.

    Chlorination: The aromatic ring is chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at specific positions.

    Amidation: Finally, the compound is subjected to amidation reactions to introduce the benzamide moiety.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products include dechlorinated compounds and sulfides.

    Substitution: The major products include compounds with substituted functional groups in place of chlorine atoms.

Scientific Research Applications

2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The sulfonyl group plays a crucial role in its binding affinity, while the chlorine atoms and hydroxyl group contribute to its overall reactivity. The pathways involved include enzyme inhibition, protein-protein interactions, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-sulfamoylbenzoic acid
  • 2,4-Dichloro-5-nitrobenzenesulfonamide
  • 2,4-Dichloro-5-methylbenzenesulfonamide

Uniqueness

2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonyl and benzamide moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H14Cl2N2O4S

Molecular Weight

389.3 g/mol

IUPAC Name

2,4-dichloro-5-[(2-hydroxyphenyl)-methylsulfamoyl]-N-methylbenzamide

InChI

InChI=1S/C15H14Cl2N2O4S/c1-18-15(21)9-7-14(11(17)8-10(9)16)24(22,23)19(2)12-5-3-4-6-13(12)20/h3-8,20H,1-2H3,(H,18,21)

InChI Key

OOHCYWRUELSOKO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C2=CC=CC=C2O

Origin of Product

United States

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